Cas no 2137587-93-8 (Ethanone, 1-(hexahydro-1,4-oxazepin-6-yl)-)

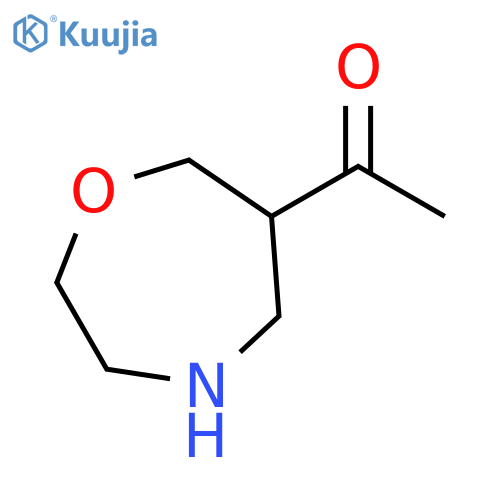

2137587-93-8 structure

商品名:Ethanone, 1-(hexahydro-1,4-oxazepin-6-yl)-

Ethanone, 1-(hexahydro-1,4-oxazepin-6-yl)- 化学的及び物理的性質

名前と識別子

-

- Ethanone, 1-(hexahydro-1,4-oxazepin-6-yl)-

- EN300-799176

- 1-(1,4-oxazepan-6-yl)ethan-1-one

- 2137587-93-8

-

- インチ: 1S/C7H13NO2/c1-6(9)7-4-8-2-3-10-5-7/h7-8H,2-5H2,1H3

- InChIKey: QOQMRBYNHAYBBE-UHFFFAOYSA-N

- ほほえんだ: C(=O)(C1COCCNC1)C

計算された属性

- せいみつぶんしりょう: 143.094628657g/mol

- どういたいしつりょう: 143.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.9

じっけんとくせい

- 密度みつど: 1.004±0.06 g/cm3(Predicted)

- ふってん: 239.9±40.0 °C(Predicted)

- 酸性度係数(pKa): 8.98±0.40(Predicted)

Ethanone, 1-(hexahydro-1,4-oxazepin-6-yl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-799176-0.25g |

1-(1,4-oxazepan-6-yl)ethan-1-one |

2137587-93-8 | 95% | 0.25g |

$972.0 | 2024-05-21 | |

| Enamine | EN300-799176-5.0g |

1-(1,4-oxazepan-6-yl)ethan-1-one |

2137587-93-8 | 95% | 5.0g |

$3065.0 | 2024-05-21 | |

| Enamine | EN300-799176-0.05g |

1-(1,4-oxazepan-6-yl)ethan-1-one |

2137587-93-8 | 95% | 0.05g |

$888.0 | 2024-05-21 | |

| Enamine | EN300-799176-0.5g |

1-(1,4-oxazepan-6-yl)ethan-1-one |

2137587-93-8 | 95% | 0.5g |

$1014.0 | 2024-05-21 | |

| Enamine | EN300-799176-0.1g |

1-(1,4-oxazepan-6-yl)ethan-1-one |

2137587-93-8 | 95% | 0.1g |

$930.0 | 2024-05-21 | |

| Enamine | EN300-799176-1.0g |

1-(1,4-oxazepan-6-yl)ethan-1-one |

2137587-93-8 | 95% | 1.0g |

$1057.0 | 2024-05-21 | |

| Enamine | EN300-799176-2.5g |

1-(1,4-oxazepan-6-yl)ethan-1-one |

2137587-93-8 | 95% | 2.5g |

$2071.0 | 2024-05-21 | |

| Enamine | EN300-799176-10.0g |

1-(1,4-oxazepan-6-yl)ethan-1-one |

2137587-93-8 | 95% | 10.0g |

$4545.0 | 2024-05-21 |

Ethanone, 1-(hexahydro-1,4-oxazepin-6-yl)- 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

2137587-93-8 (Ethanone, 1-(hexahydro-1,4-oxazepin-6-yl)-) 関連製品

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量